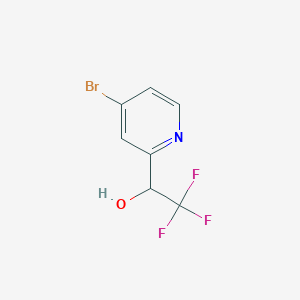

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Bromopyridin-2-yl)ethanone” is a synthetic fine chemical useful in the synthesis of pharmaceuticals and fine organic chemicals . It’s a solid substance stored under an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of related compounds like “N-(pyridin-2-yl)amides” and “3-bromoimidazo[1,2-a]pyridines” can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Molecular Structure Analysis

The molecular structure of “1-(4-Bromopyridin-2-yl)ethanone” is represented by the linear formula C7H6BrNO .

Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . An aqueous synthesis gives methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines without any deliberate addition of catalyst .

Physical and Chemical Properties Analysis

The physical form of “1-(4-Bromopyridin-2-yl)ethanone” is a solid . It’s stored under an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Synthesis and Reactivity

- Facile Synthesis Methods : A study by Kolomeitsev et al. (1996) presents a facile method for synthesizing N-polyfluoroalkylated heterocycles, demonstrating the versatility of bromopyridine derivatives in chemical synthesis through carbon-bromine bond cleavage and subsequent reactions (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).

- Halocyclization Mechanisms : Research by Cui and Brown (2000) explores the halocyclization of 4-penten-1-ol by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates, providing insights into the influence of substituents on reaction mechanisms (Cui & Brown, 2000).

Molecular Structure and Properties

- Molecular Structure Analysis : The molecular structures of certain bromopyridine derivatives, such as 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide, have been determined, showcasing the compound's complex structure and potential for further chemical modification (Schoth, Lork, Kolomeitsev, & Röschenthaler, 1997).

Applications in Chemical Synthesis

- Cross-Coupling Reactions : Ahmad et al. (2017) describe the use of bromopyridine derivatives in palladium-catalyzed Suzuki cross-coupling reactions, highlighting their utility in creating novel pyridine-based compounds with potential applications in materials science and pharmacology (Ahmad et al., 2017).

- Supramolecular Complexes for Photocatalytic CO2 Reduction : A study by Gholamkhass et al. (2005) investigates the architecture of supramolecular metal complexes involving bromopyridine derivatives for enhanced photocatalytic CO2 reduction, suggesting environmental applications (Gholamkhass et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3,6,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGUZVBNTDRCTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2712485.png)

![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)

![N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2712488.png)

![N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712489.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2712491.png)

![ethyl 2-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2712497.png)

![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2712499.png)